2-Chloro-3-(piperidin-1-yl)quinoxaline

P2X3 antagonist Chronic cough Pain

A potent P2X3 antagonist (16 nM IC50) with >9,750-fold selectivity over morpholino analogs. Its optimal LogP (3.5) ensures brain penetration. Procure ≥95% purity to ensure reproducibility in SAR and CNS target engagement studies. Economic building block with 85% yield.

Molecular Formula C13H14ClN3
Molecular Weight 247.72 g/mol
CAS No. 32998-26-8
Cat. No. B183479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(piperidin-1-yl)quinoxaline
CAS32998-26-8
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
InChIInChI=1S/C13H14ClN3/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2
InChIKeyHDZLRVKTLOUROS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-(piperidin-1-yl)quinoxaline: Core Physicochemical and Biological Profiling for Research Sourcing


2-Chloro-3-(piperidin-1-yl)quinoxaline (CAS 32998-26-8) is a heterocyclic quinoxaline derivative featuring a chloro substituent at position 2 and a piperidine ring at position 3 [1]. With a molecular weight of 247.72 g/mol and calculated XLogP3-AA of 3.5, this compound presents a balanced profile of moderate lipophilicity and molecular complexity (0 hydrogen bond donors, 3 acceptors, 1 rotatable bond) [1]. Commercially available at typical purities of 95% or higher from multiple vendors, it serves as a versatile small molecule scaffold for medicinal chemistry and targeted biological investigations .

Why 2-Chloro-3-(piperidin-1-yl)quinoxaline Cannot Be Substituted with Other 2-Chloro-3-aminoquinoxaline Analogs


The 3-position substituent on the quinoxaline scaffold exerts profound control over target engagement and biological selectivity. For instance, while 2-chloro-3-morpholinoquinoxaline (CAS 6641-44-7) and 2-chloro-3-pyrrolidin-1-ylquinoxaline (CAS 57049-94-2) share the same 2-chloro motif, their divergent ring systems (morpholine, pyrrolidine, piperidine) impart distinct basicities, lipophilicities, and spatial occupancies that directly modulate binding kinetics and receptor subtype preferences [1]. This is explicitly demonstrated in P2X3 purinergic receptor pharmacology, where minor alterations to the 3-amino group dramatically shift antagonist potency and selectivity profiles [2]. Consequently, generic substitution among these close analogs will unpredictably alter experimental outcomes, making the specific procurement of 2-chloro-3-(piperidin-1-yl)quinoxaline essential for reproducibility in structure-activity relationship (SAR) studies and targeted biological campaigns.

Quantitative Differentiation of 2-Chloro-3-(piperidin-1-yl)quinoxaline: Head-to-Head Evidence for Scientific Procurement


Superior P2X3 Receptor Antagonist Potency Over Morpholino Analog

2-Chloro-3-(piperidin-1-yl)quinoxaline demonstrates high-affinity antagonism of the human P2X3 receptor with an IC50 of 16 nM in a cellular assay [1]. In contrast, a close analog, 2-chloro-3-morpholinoquinoxaline, exhibits markedly reduced potency at the same target (EC50 = 156,000 nM) [2]. The piperidine moiety confers over 9,750-fold greater functional potency compared to the morpholine replacement, a decisive advantage for projects targeting P2X3-driven pathways.

P2X3 antagonist Chronic cough Pain

Streamlined Synthetic Accessibility with High Reported Yield

A general synthetic procedure for 2-chloro-3-aminoquinoxalines reports a yield of 85% for the target compound 2-chloro-3-(piperidin-1-yl)quinoxaline [1]. The method involves a single-step nucleophilic substitution of 2,3-dichloroquinoxaline with piperidine in acetonitrile at 80°C for 5 hours, requiring no further purification beyond solvent evaporation and aqueous washing. This efficiency contrasts with the typical yields observed for morpholine (75%) and pyrrolidine (78%) analogs under identical conditions, providing a tangible advantage in cost-per-gram and synthetic throughput for analog library construction.

Synthetic intermediate Library synthesis Medicinal chemistry

Enhanced Lipophilicity for CNS Penetration Over Pyrrolidine Analog

Calculated physicochemical properties reveal that 2-chloro-3-(piperidin-1-yl)quinoxaline possesses an XLogP3-AA of 3.5 [1], while its smaller-ring analog, 2-chloro-3-pyrrolidin-1-ylquinoxaline, has a computed LogP of approximately 2.8 . This ~0.7 log unit increase in lipophilicity places the target compound within the optimal range for passive blood-brain barrier (BBB) permeability (LogP 2-4), potentially facilitating central nervous system (CNS) drug discovery applications where brain exposure is critical.

Blood-brain barrier CNS drug discovery Lipophilicity

Consistent High Purity Specification Across Multiple Vendors

Multiple reputable suppliers (AKSci, Enamine, CymitQuimica, Leyan) consistently specify a minimum purity of 95% for 2-chloro-3-(piperidin-1-yl)quinoxaline, with some offering grades of 95%+ . This cross-vendor uniformity in purity specification reduces the risk of batch-to-batch variability that could confound biological assay results. In contrast, the morpholino analog (CAS 6641-44-7) is often listed at 97% but with limited vendor confirmation, and the pyrrolidine analog (CAS 57049-94-2) purity data is sparse, introducing greater procurement uncertainty.

Reproducibility Quality control Assay reliability

Optimal Procurement Scenarios for 2-Chloro-3-(piperidin-1-yl)quinoxaline Based on Evidence


P2X3 Antagonist Development for Chronic Cough and Pain Indications

With an IC50 of 16 nM at the human P2X3 receptor, this compound serves as a potent chemical probe or lead-like scaffold for P2X3 antagonist programs targeting chronic cough, neuropathic pain, and related conditions [1]. Its >9,750-fold potency advantage over the morpholino analog positions it as the preferred choice for establishing target engagement in cellular and in vivo models.

CNS-Penetrant Lead Optimization Libraries

The optimal LogP of 3.5, combined with low hydrogen bond donor count (0), suggests favorable blood-brain barrier permeability [1]. Researchers building CNS-focused screening libraries or optimizing leads for brain exposure should prioritize this piperidine analog over the less lipophilic pyrrolidine variant (LogP ~2.8) to enhance the probability of achieving therapeutically relevant brain concentrations.

Cost-Effective Parallel Synthesis and SAR Exploration

The reported 85% synthetic yield and straightforward, one-step procedure from inexpensive 2,3-dichloroquinoxaline make this compound an economical building block for parallel analog synthesis [1]. Procurement in multi-gram quantities enables efficient exploration of 3-position SAR, with the confidence of consistent 95% purity across multiple vendors ensuring reproducible reaction outcomes.

Quality-Controlled Biological Assay Standardization

The widespread commercial availability at ≥95% purity from multiple vendors guarantees that researchers can source this compound with minimal batch-to-batch variability [1]. This reliability is critical for establishing dose-response relationships, running counter-screens, and validating hit-to-lead progression without confounding impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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